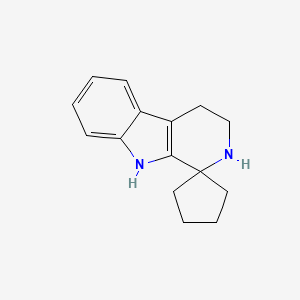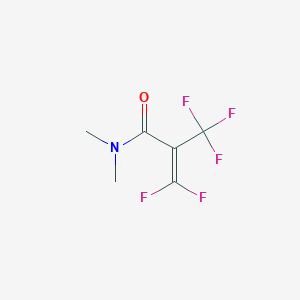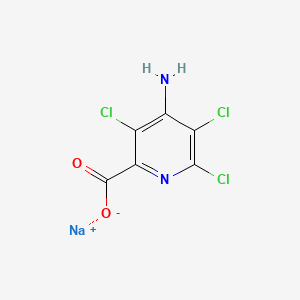
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- is a heterocyclic compound belonging to the pyrazole family This compound features a fused bicyclic structure, which includes a pyrazole ring fused to another pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of azomethine imines with acetylenes. This reaction is typically catalyzed by copper (II) complexes, which facilitate the formation of the desired pyrazole structure under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of immobilized copper (II) catalysts on silica gel. This method not only ensures high catalytic activity but also allows for the reuse of the catalyst, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dihydro configuration to a fully saturated state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or other positions on the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mecanismo De Acción
The mechanism of action of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease progression or modulate signaling pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fusion pattern and substituents.
Pyrazolo[1,5-a]pyrazines: Another class of fused pyrazole compounds with distinct structural features and applications.
Uniqueness: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- stands out due to its specific dihydro configuration and methyl substitutions, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
51938-03-5 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
6,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-4-3-5-10(9)8(6)11/h3-5H2,1-2H3 |
Clave InChI |
FCSNCOKZUHPWCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCCN2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


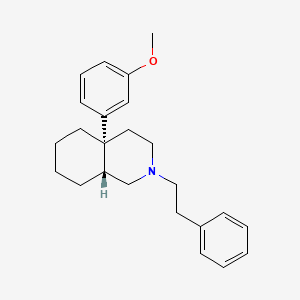

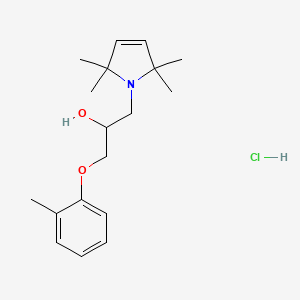
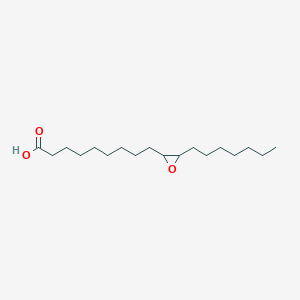
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)

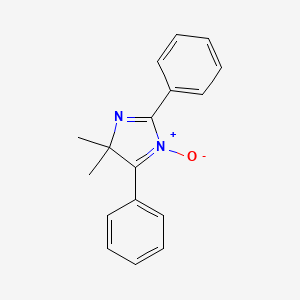

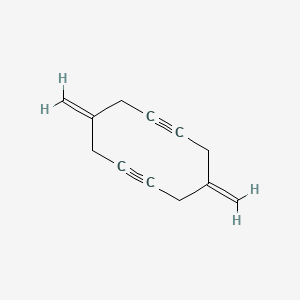
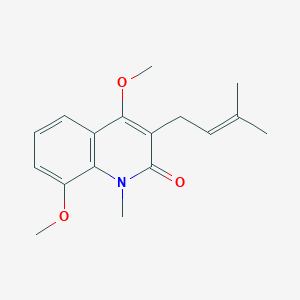
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
